molecular formula C7H13NO2 B2684042 5-Hydroxy-4,4-dimethylpiperidin-2-one CAS No. 2193060-62-5

5-Hydroxy-4,4-dimethylpiperidin-2-one

Cat. No.: B2684042
CAS No.: 2193060-62-5
M. Wt: 143.186
InChI Key: RKQWNIKXFZTBBB-UHFFFAOYSA-N
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Description

5-Hydroxy-4,4-dimethylpiperidin-2-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their unique chemical properties and biological activities .

Preparation Methods

The synthesis of 5-Hydroxy-4,4-dimethylpiperidin-2-one involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford a series of enantiomerically enriched piperidines . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-Hydroxy-4,4-dimethylpiperidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

5-Hydroxy-4,4-dimethylpiperidin-2-one has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of various bioactive compounds. In medicine, it is explored for its potential therapeutic properties, including its role in drug design and development. Industrially, it is used in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of 5-Hydroxy-4,4-dimethylpiperidin-2-one involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it can interact with various enzymes and receptors in the body, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

5-Hydroxy-4,4-dimethylpiperidin-2-one can be compared with other piperidine derivatives, such as 4,4-dimethylpiperidin-2-one and 5-hydroxy-2-piperidone. While these compounds share a similar core structure, their unique substituents confer different chemical and biological properties. For instance, the presence of the hydroxy group in this compound enhances its reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

5-hydroxy-4,4-dimethylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)3-6(10)8-4-5(7)9/h5,9H,3-4H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQWNIKXFZTBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NCC1O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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